molecular formula C10H17NO2 B1466665 4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) CAS No. 197892-75-4

4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major)

Cat. No. B1466665
CAS RN: 197892-75-4
M. Wt: 183.25 g/mol
InChI Key: YJUNQBBQLFCRGF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) is a synthetic organic compound with a unique chemical structure. This compound is used in a variety of scientific research applications, including drug discovery, drug synthesis, and biochemical research. It has a wide range of biochemical and physiological effects, making it an important tool for scientific research.

Scientific Research Applications

4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) is used in a variety of scientific research applications, including drug discovery, drug synthesis, and biochemical research. In drug discovery, this compound can be used to identify novel drug targets and to develop new drugs. In drug synthesis, this compound can be used to synthesize novel drugs. In biochemical research, this compound can be used to study biochemical pathways and to identify novel biomarkers.

Mechanism of Action

4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) is believed to act on various biochemical pathways in the body, including the serotonin and dopamine pathways. It is thought to modulate the activity of these pathways, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) has a wide range of biochemical and physiological effects. These effects include modulation of neurotransmitter release, modulation of neurotransmitter receptor activity, and modulation of enzyme activity. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize in a laboratory. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for scientific research. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and there is limited data on its long-term effects. In addition, its effects are highly dependent on the concentration used, and its effects can vary from lab to lab.

Future Directions

The use of 4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) in scientific research is still in its early stages. There are many potential future directions for research. These include further exploration of its biochemical and physiological effects, development of new synthesis methods, and development of new drug targets. In addition, further research could be conducted to identify novel biomarkers and to explore the potential therapeutic applications of this compound.

properties

IUPAC Name

(E)-4-(azepan-1-yl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h5-6H,1-4,7-9H2,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUNQBBQLFCRGF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major)

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